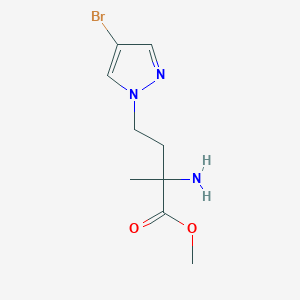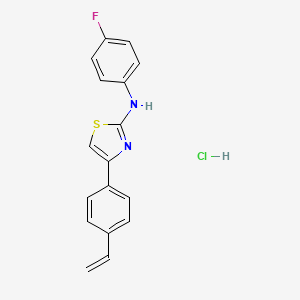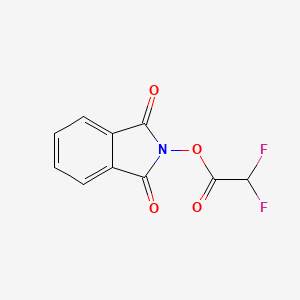![molecular formula C15H17Cl2N B13485516 2-Chloro-2',5,5'-trimethyl-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B13485516.png)
2-Chloro-2',5,5'-trimethyl-[1,1'-biphenyl]-4-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-2’,5,5’-trimethyl-[1,1’-biphenyl]-4-amine hydrochloride is an organic compound with a complex structure that includes a biphenyl core substituted with chlorine and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2’,5,5’-trimethyl-[1,1’-biphenyl]-4-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the chlorination of 2’,5,5’-trimethyl-[1,1’-biphenyl]-4-amine, followed by the formation of the hydrochloride salt. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality.
化学反応の分析
Types of Reactions
2-Chloro-2’,5,5’-trimethyl-[1,1’-biphenyl]-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines.
科学的研究の応用
2-Chloro-2’,5,5’-trimethyl-[1,1’-biphenyl]-4-amine hydrochloride has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-Chloro-2’,5,5’-trimethyl-[1,1’-biphenyl]-4-amine hydrochloride involves its interaction with specific molecular targets. The chlorine and amine groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Chloro-2’,5,5’-trimethyl-1,3,2-dioxasilinane
- (3-Chloro-2-hydroxypropyl)trimethylammonium chloride
Uniqueness
Compared to similar compounds, 2-Chloro-2’,5,5’-trimethyl-[1,1’-biphenyl]-4-amine hydrochloride is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C15H17Cl2N |
|---|---|
分子量 |
282.2 g/mol |
IUPAC名 |
5-chloro-4-(2,5-dimethylphenyl)-2-methylaniline;hydrochloride |
InChI |
InChI=1S/C15H16ClN.ClH/c1-9-4-5-10(2)12(6-9)13-7-11(3)15(17)8-14(13)16;/h4-8H,17H2,1-3H3;1H |
InChIキー |
DYINXLKELZEILS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)C2=C(C=C(C(=C2)C)N)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid hydrochloride](/img/structure/B13485441.png)




![Ethyl 1-(iodomethyl)-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13485467.png)


![1-[5-Bromo-2-(2-ethoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13485483.png)



![Methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B13485522.png)

